molecular formula C16H21N3O3S B7664180 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide

4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide

Cat. No.: B7664180
M. Wt: 335.4 g/mol
InChI Key: ORSYQWCMFRQVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide, also known as BZP-T, is a synthetic compound that has been studied for its potential use in scientific research. BZP-T belongs to the class of thiazinane derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular concentrations. It has also been found to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their extracellular concentrations. It has also been found to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes such as calcium signaling and protein folding. This compound has been found to exhibit a dose-dependent effect on locomotor activity in rodents, with higher doses leading to hyperactivity.

Advantages and Limitations for Lab Experiments

4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has several advantages for use in lab experiments. It exhibits high affinity for the serotonin transporter and the dopamine transporter, making it a useful tool for the study of these targets. It also exhibits activity at the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders. However, this compound also has some limitations. It exhibits low selectivity for the serotonin transporter and the dopamine transporter, which may limit its use in certain experiments. It also has a short half-life, which may require frequent administration in in vivo experiments.

Future Directions

There are several future directions for the study of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide. One direction is the development of more selective analogs that exhibit higher affinity for the serotonin transporter and the dopamine transporter. Another direction is the study of the role of the sigma-1 receptor in neuropsychiatric disorders and the potential use of this compound as a tool for the study of this target. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans may provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide involves the reaction of 1-(1,3-benzoxazol-2-yl)piperidin-4-amine with 1,4-thiazinane 1,1-dioxide in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The yield and purity of the synthesized compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a high affinity for the serotonin transporter and the dopamine transporter, which are important targets for the development of drugs for the treatment of various psychiatric disorders such as depression, anxiety, and addiction. This compound has also been found to exhibit activity at the sigma-1 receptor, which has been implicated in various neuropsychiatric disorders.

Properties

IUPAC Name

4-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-23(21)11-9-18(10-12-23)13-5-7-19(8-6-13)16-17-14-3-1-2-4-15(14)22-16/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSYQWCMFRQVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCS(=O)(=O)CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.